![molecular formula C15H14ClN3O3S2 B2855938 6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1428364-30-0](/img/structure/B2855938.png)
6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
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Description
6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C15H14ClN3O3S2 and its molecular weight is 383.87. The purity is usually 95%.
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Biological Activity
The compound 6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
This compound features a nicotinonitrile moiety linked to a piperidine ring through an ether bond, with a sulfonyl group attached to the piperidine, and a chlorothiophene substituent. These structural components contribute to its pharmacological properties.
Biological Activity
Research indicates that compounds with similar frameworks exhibit significant biological activities. The biological activity of This compound is predicted based on its structural characteristics, which suggest potential interactions with various biological targets.
- Enzyme Interaction : The compound may interact with specific enzymes in biological systems, influencing pharmacodynamics and therapeutic efficacy.
- Cellular Pathways : Similar compounds have shown the ability to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting that this compound may exhibit anticancer properties.
Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into potential therapeutic applications:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Chloro-N-(piperidin-4-yl)-2-thiophenesulfonamide | Contains a thiophene and piperidine | Antimicrobial |
6-Fluoro-N-(piperazin-1-yl)-benzo[d]thiazole | Benzo[d]thiazole with piperazine | Anticancer |
N-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-N'-(5-chloro-thiophenesulfonamide) | Similar framework but lacks methanone | Neuroactive |
Case Studies
- Antifungal Activity : A study on piperidine derivatives indicated that certain compounds could effectively disrupt the plasma membrane of Candida auris, leading to cell death. The mechanisms involved included inducing apoptosis and cell cycle arrest, highlighting the potential of similar structures in antifungal therapy .
- Anticancer Properties : Research on structurally analogous compounds has shown promising results against various cancer cell lines, with some derivatives demonstrating low toxicity profiles while effectively inhibiting tumor growth.
Synthesis and Optimization
The synthesis of This compound typically involves several steps:
- Formation of the piperidine ring.
- Introduction of the sulfonyl group.
- Coupling with the nicotinonitrile moiety.
Each step requires careful optimization to ensure high yield and purity, which is critical for maintaining biological activity.
Properties
IUPAC Name |
6-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S2/c16-13-2-4-15(23-13)24(20,21)19-7-5-12(6-8-19)22-14-3-1-11(9-17)10-18-14/h1-4,10,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBLOLHEXRYTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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